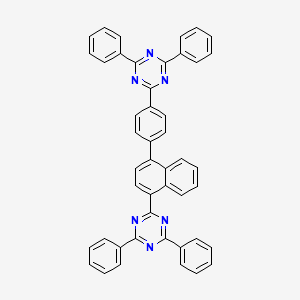![molecular formula C9H22BrNO2S2 B13711776 [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide: is a chemical compound commonly used in biochemical research. It is known for its ability to modify cysteine residues in proteins, making it a valuable tool in the study of protein structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide typically involves the reaction of 5-bromopentyltrimethylammonium bromide with methanethiosulfonate. The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide undergoes nucleophilic substitution reactions, particularly with thiol groups in proteins.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the methanethiosulfonate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Thiol-containing compounds such as cysteine residues in proteins.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing Agents: Dithiothreitol or other thiol-based reducing agents.
Major Products Formed:
Protein-Thiosulfonate Conjugates: When reacting with thiol groups in proteins, the major product is a protein-thiosulfonate conjugate.
Oxidized or Reduced Forms: Depending on the reaction conditions, the compound can form oxidized or reduced derivatives.
Scientific Research Applications
Chemistry:
Protein Modification: Used to modify cysteine residues in proteins, aiding in the study of protein structure and function.
Cross-Linking Reagent: Acts as a cross-linking reagent in the formation of protein complexes.
Biology:
Enzyme Inhibition Studies: Utilized in studies to inhibit enzymes by modifying active site cysteine residues.
Protein-Protein Interaction Studies: Helps in the investigation of protein-protein interactions by cross-linking interacting proteins.
Medicine:
Drug Development: Explored as a potential tool in drug development for targeting cysteine residues in disease-related proteins.
Industry:
Biotechnology: Used in the production of modified proteins for various biotechnological applications.
Mechanism of Action
The primary mechanism of action of [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide involves the modification of cysteine residues in proteins. The methanethiosulfonate group reacts with the thiol group of cysteine, forming a covalent bond. This modification can alter the protein’s structure and function, making it a valuable tool for studying protein dynamics.
Molecular Targets and Pathways:
Cysteine Residues: The primary molecular targets are cysteine residues in proteins.
Protein Pathways: The modification of cysteine residues can affect various protein pathways, including enzyme activity and protein-protein interactions.
Comparison with Similar Compounds
- [2-(Aminocarbonyl)ethyl] Methanethiosulfonate
- [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid
- 1,10-Decadiyl Bismethanethiosulfonate
Uniqueness:
- Specificity: [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide is unique in its specificity for cysteine residues, making it highly effective for targeted protein modification.
- Versatility: Its ability to participate in various chemical reactions, including substitution and redox reactions, adds to its versatility in research applications.
Properties
Molecular Formula |
C9H22BrNO2S2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
trimethyl(5-methylsulfonylsulfanylpentyl)azanium;bromide |
InChI |
InChI=1S/C9H22NO2S2.BrH/c1-10(2,3)8-6-5-7-9-13-14(4,11)12;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KHFDWZAOXUBKJF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCCSS(=O)(=O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)

![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)





![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
